![molecular formula C12H12ClN5O2 B1460649 N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 241146-90-7](/img/structure/B1460649.png)
N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide
Overview
Description
“N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide” is a chemical compound. It has a molecular weight of 293.71 . The compound is part of the 1,2,4-triazole class of compounds, which are known for their versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of derivatives with other compounds. For example, quinazoline derivatives were treated with chloroacetyl chloride to produce acetamide derivatives. The final product was developed by reaction of these derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the reaction of derivatives with other compounds. For example, quinazoline derivatives were treated with chloroacetyl chloride to produce acetamide derivatives. The final product was developed by reaction of these derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 293.71 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Antifungal Applications
The triazole ring is a common motif in antifungal agents. Compounds like fluconazole and voriconazole are well-known triazole-based antifungals . The presence of the 1,2,4-triazole moiety in the compound suggests potential utility in developing new antifungal medications, especially for strains resistant to current treatments.
Antibacterial Properties
Azoles, including triazoles, have been used in medicinal chemistry as part of antimicrobial agents due to their safety profile and therapeutic index . The compound’s structure could be explored for activity against Gram-positive and Gram-negative bacteria, particularly multidrug-resistant pathogens.
Anti-inflammatory and Analgesic Effects
The pharmacological activities of triazole derivatives extend to anti-inflammatory and analgesic effects . This compound could be studied for its efficacy in reducing inflammation and pain, which would be beneficial in conditions like arthritis or neuropathic pain.
Antidepressant and Anxiolytic Uses
Some triazole-containing drugs serve as antidepressants and anxiolytics . Research into the compound’s interaction with neurotransmitter systems could lead to the development of new treatments for mental health disorders.
Antiepileptic and Sedative-Hypnotic Potential
Compounds with a triazole ring, such as rufinamide, have been used to treat epilepsy . The compound’s structure may offer clues to its potential use as an antiepileptic or sedative-hypnotic, contributing to the range of available therapies for seizure disorders and insomnia.
Antidiabetic and Antihypertensive Applications
The triazole nucleus is present in drugs that address conditions like diabetes and hypertension . Investigating this compound could uncover new pathways for managing these prevalent diseases, possibly leading to more effective or safer medications.
Mechanism of Action
properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methoxyiminomethyl]-2-(1,2,4-triazol-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2/c13-11-3-1-10(2-4-11)6-20-17-8-15-12(19)5-18-9-14-7-16-18/h1-4,7-9H,5-6H2,(H,15,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRQSSLAEQBTAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CNC(=O)CN2C=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/NC(=O)CN2C=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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